
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy group and a morpholinopropoxy group. The presence of these functional groups imparts distinct reactivity and versatility to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex that inhibits enzyme activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxy group on the phenyl ring, similar to (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid.
4-Propylphenylboronic acid: Features a propyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the morpholinopropoxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the development of advanced materials.
特性
分子式 |
C13H20BNO5 |
|---|---|
分子量 |
281.11 g/mol |
IUPAC名 |
[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c16-12(9-15-5-7-19-8-6-15)10-20-13-3-1-11(2-4-13)14(17)18/h1-4,12,16-18H,5-10H2 |
InChIキー |
JNYRTEFUTMDGLD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)OCC(CN2CCOCC2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


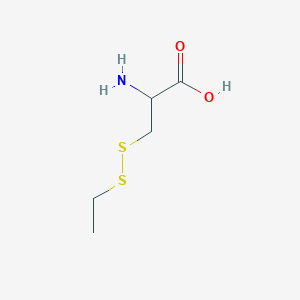
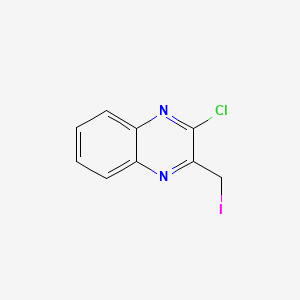
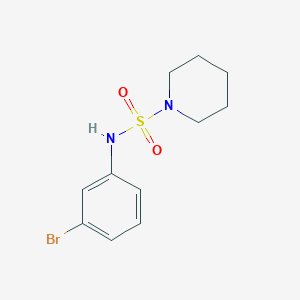
![(3S,4R)-N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B14004103.png)
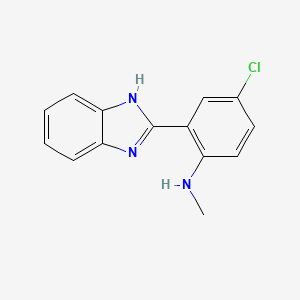

![4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid](/img/structure/B14004112.png)
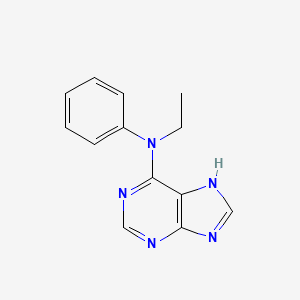
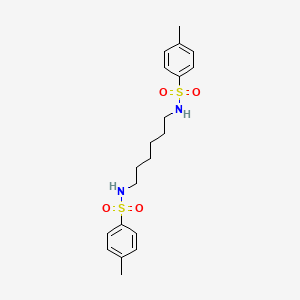
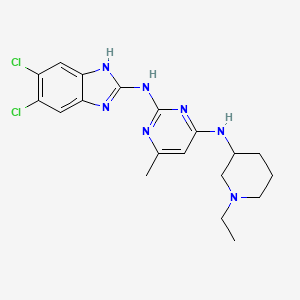
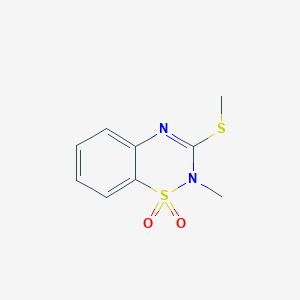
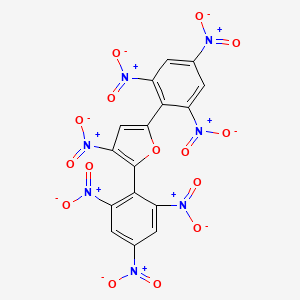
![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)
![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
